Cas no 2287344-03-8 (Methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine)
Methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine Chemical and Physical Properties
Names and Identifiers
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- 2287344-03-8
- N-Methyl-1-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine
- methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine
- EN300-6760488
- Methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine
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- Inchi: 1S/C10H19N/c1-8(2)10-4-9(5-10,6-10)7-11-3/h8,11H,4-7H2,1-3H3
- InChI Key: VYOBHYNCJDBHAS-UHFFFAOYSA-N
- SMILES: N(C)CC12CC(C(C)C)(C1)C2
Computed Properties
- Exact Mass: 153.151749610g/mol
- Monoisotopic Mass: 153.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 12Ų
Methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6760488-0.05g |
methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine |
2287344-03-8 | 95.0% | 0.05g |
$2528.0 | 2025-03-13 | |
| Enamine | EN300-6760488-0.1g |
methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine |
2287344-03-8 | 95.0% | 0.1g |
$2648.0 | 2025-03-13 | |
| Enamine | EN300-6760488-0.25g |
methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine |
2287344-03-8 | 95.0% | 0.25g |
$2768.0 | 2025-03-13 | |
| Enamine | EN300-6760488-0.5g |
methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine |
2287344-03-8 | 95.0% | 0.5g |
$2889.0 | 2025-03-13 | |
| Enamine | EN300-6760488-1.0g |
methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine |
2287344-03-8 | 95.0% | 1.0g |
$3009.0 | 2025-03-13 | |
| Enamine | EN300-6760488-2.5g |
methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine |
2287344-03-8 | 95.0% | 2.5g |
$5897.0 | 2025-03-13 | |
| Enamine | EN300-6760488-5.0g |
methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine |
2287344-03-8 | 95.0% | 5.0g |
$8725.0 | 2025-03-13 | |
| Enamine | EN300-6760488-10.0g |
methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine |
2287344-03-8 | 95.0% | 10.0g |
$12938.0 | 2025-03-13 |
Methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on Methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine
Exploring the Unique Properties and Applications of Methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine (CAS No. 2287344-03-8)
The compound Methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine (CAS No. 2287344-03-8) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material sciences. Its bicyclo[1.1.1]pentane core, a highly strained hydrocarbon framework, offers exceptional steric and electronic properties that make it a valuable building block in drug discovery and organic synthesis. Researchers are increasingly exploring its role in modulating bioavailability and metabolic stability, addressing key challenges in modern medicinal chemistry.
One of the most intriguing aspects of Methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine is its potential as a bioisostere for traditional aromatic rings. This aligns with current trends in drug design where scientists seek to improve pharmacokinetic profiles while reducing molecular weight. The compound's three-dimensional character provides an excellent alternative to flat aromatic systems, potentially reducing off-target interactions – a hot topic in precision medicine development. Recent studies suggest such scaffolds may help address the "flatland" problem prevalent in many drug candidates.
The synthetic accessibility of CAS No. 2287344-03-8 has become a subject of particular interest, with several research groups publishing novel routes to its bicyclo[1.1.1]pentane scaffold. These methodologies often focus on atom-economical approaches and green chemistry principles, reflecting the pharmaceutical industry's growing emphasis on sustainable synthesis. The compound's propyl-substituted variant demonstrates improved solubility characteristics compared to its parent structures, addressing formulation challenges that frequently arise during drug development.
In material science applications, derivatives of Methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine have shown promise as building blocks for advanced polymers. The steric congestion introduced by the bicyclic core can impart unusual mechanical and thermal properties to resulting materials. This has sparked interest in developing high-performance coatings and specialty adhesives, particularly for aerospace and electronics applications where stability under extreme conditions is paramount.
Analytical characterization of CAS No. 2287344-03-8 presents unique challenges due to its compact, three-dimensional structure. Advanced techniques including X-ray crystallography and NMR spectroscopy have been employed to fully elucidate its conformation and electronic properties. These studies contribute valuable data to the growing field of strain-release chemistry, which has become a vibrant area of research in both academic and industrial settings.
The safety profile and environmental fate of Methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine derivatives are currently under investigation as part of broader efforts to develop greener chemicals. Preliminary biodegradation studies suggest these compounds may offer advantages over traditional aromatic amines in terms of environmental persistence, aligning with global initiatives for sustainable chemical production. This aspect has become particularly relevant as regulatory agencies worldwide implement stricter guidelines on chemical safety.
Looking forward, the versatility of CAS No. 2287344-03-8 suggests it will continue to play an important role in multiple scientific domains. Its applications span from serving as a molecular scaffold in drug discovery to functioning as a structural motif in advanced materials. As synthetic methodologies improve and our understanding of its properties deepens, we can anticipate seeing this compound featured in cutting-edge research across chemistry, biology, and materials science disciplines.
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